Catestatin acetate
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Overview
Description
Catestatin acetate is a peptide derived from Chromogranin A, a protein found in secretory vesicles of neuroendocrine cells. It was initially identified as an acute nicotinic-cholinergic antagonist and has since been recognized for its pleiotropic hormone functions, including antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Catestatin acetate can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains.
Cleavage: of the peptide from the resin using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Catestatin acetate primarily undergoes:
Oxidation: Involving the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds.
Substitution: Amino acid substitutions can be introduced during synthesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide.
Reduction: Achieved using reducing agents like dithiothreitol (DTT).
Substitution: Utilizes various amino acid derivatives during SPPS.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified biological activities .
Scientific Research Applications
Catestatin acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and microbial resistance.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, hypertension, and metabolic disorders.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Catestatin acetate exerts its effects through multiple mechanisms:
Antimicrobial Action: Interacts with negatively charged bacterial membranes, leading to membrane disruption and bacterial cell death.
Immune Modulation: Influences the activity of immune cells, including macrophages and mast cells, by binding to specific receptors and triggering intracellular signaling pathways.
Cardiovascular Effects: Modulates blood pressure by inhibiting nicotinic acetylcholine receptors, leading to reduced catecholamine release
Comparison with Similar Compounds
Similar Compounds
Cateslytin: Another peptide derived from Chromogranin A with similar antimicrobial properties.
D-bCST 1–15: A synthetic analog of Catestatin with enhanced antimicrobial activity.
Human Variants of Catestatin: Gly364Ser-Catestatin and Pro370Leu-Catestatin, which exhibit different biological activities.
Uniqueness
Catestatin acetate is unique due to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects. Its ability to modulate multiple physiological processes makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C109H177N37O28S |
---|---|
Molecular Weight |
2485.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C107H173N37O26S.C2H4O2/c1-57(2)45-72(95(162)137-70(35-36-81(109)148)93(160)141-77(102(169)170)47-59(5)6)130-84(151)53-127-101(168)80-30-20-43-144(80)85(152)54-128-89(156)67(27-17-40-122-105(114)115)134-97(164)75(48-61-21-11-9-12-22-61)132-83(150)52-126-90(157)74(50-63-31-33-64(147)34-32-63)131-82(149)51-125-88(155)66(26-16-39-121-104(112)113)133-86(153)60(7)129-91(158)68(28-18-41-123-106(116)117)136-98(165)76(49-62-23-13-10-14-24-62)140-100(167)79(56-146)143-96(163)73(46-58(3)4)139-92(159)69(29-19-42-124-107(118)119)135-94(161)71(37-44-171-8)138-99(166)78(55-145)142-87(154)65(108)25-15-38-120-103(110)111;1-2(3)4/h9-14,21-24,31-34,57-60,65-80,145-147H,15-20,25-30,35-56,108H2,1-8H3,(H2,109,148)(H,125,155)(H,126,157)(H,127,168)(H,128,156)(H,129,158)(H,130,151)(H,131,149)(H,132,150)(H,133,153)(H,134,164)(H,135,161)(H,136,165)(H,137,162)(H,138,166)(H,139,159)(H,140,167)(H,141,160)(H,142,154)(H,143,163)(H,169,170)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124);1H3,(H,3,4)/t60-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-;/m0./s1 |
InChI Key |
FEFWWJLDZKVOBT-JNJZUNOJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N.CC(=O)O |
Origin of Product |
United States |
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